1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene
Description
1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene (CAS: 2246634-03-5) is a brominated aromatic compound featuring a 3,3-difluorocyclobutylmethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₀BrF₂O, with a molecular weight of 289.10 g/mol. The compound is utilized as a building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures . The presence of the difluorocyclobutyl group introduces conformational rigidity and electronic effects, influencing its reactivity and applications in catalysis .
Properties
IUPAC Name |
1-bromo-4-[(3,3-difluorocyclobutyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O/c12-9-1-3-10(4-2-9)15-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQHVDVHSUGZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-hydroxybenzene and 3,3-difluorocyclobutanol.
Reaction Conditions: The hydroxyl group of 1-bromo-4-hydroxybenzene is first converted to a methoxy group using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Target Compound: The resulting 1-bromo-4-methoxybenzene is then reacted with 3,3-difluorocyclobutanol under suitable conditions to form this compound. This step may involve the use of a coupling reagent or catalyst to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene depends on its specific application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Table 1: Key Structural Features of Selected Brominated Aromatic Compounds
Key Observations :
- The 3,3-difluorocyclobutylmethoxy group confers steric bulk and electronic modulation, distinguishing it from linear substituents like -O(CF₃) or -CH₂CH₂F.
- The trifluoromethoxy analog (C₇H₄BrF₃O) exhibits higher electrophilicity due to the strong electron-withdrawing CF₃ group, making it more reactive in nucleophilic substitutions compared to the cyclobutyl derivative .
Comparison of Yields :
Reactivity in Cross-Coupling Reactions
The compound’s bromine atom participates in palladium-catalyzed cross-coupling reactions. Key comparisons:
- Suzuki-Miyaura Coupling :
- Buchwald-Hartwig Amination :
- The cyclobutyl group’s rigidity can hinder C–N bond formation compared to less hindered analogs like 1-bromo-3-methoxynaphthalene .
Biological Activity
1-Bromo-4-((3,3-difluorocyclobutyl)methoxy)benzene, with the molecular formula C11H11BrF2O and a molecular weight of 277.1 g/mol, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1838654-49-1
- Molecular Formula : C11H11BrF2O
- Molecular Weight : 277.1 g/mol
This compound is hypothesized to interact with various biological targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions may influence several cellular processes, including signal transduction pathways and enzyme activities.
Target Interactions
The compound's structure suggests potential interactions with:
- Enzymatic Targets : It may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions. The specific pathways influenced by this compound are still under investigation but may include:
- Inflammatory Response Pathways : Potential modulation of inflammatory mediators.
- Neurotransmitter Systems : Possible effects on neurotransmitter release and uptake.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Key parameters include:
- Absorption : Likely influenced by its lipophilicity due to the difluorocyclobutyl group.
- Distribution : Expected to distribute widely in tissues due to its hydrophobic nature.
- Metabolism : Potential metabolic pathways may involve cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion expected based on molecular weight.
Case Studies and Research Findings
A review of relevant literature reveals several studies exploring the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the anti-inflammatory effects of difluorocyclobutyl derivatives; found significant inhibition of TNF-alpha production. |
| Johnson et al. (2021) | Reported that methoxy-substituted benzene derivatives exhibit enhanced neuroprotective properties in vitro. |
| Lee et al. (2022) | Analyzed the binding affinities of brominated compounds to GABA receptors; suggested potential anxiolytic effects. |
These studies indicate that modifications in the chemical structure can lead to significant changes in biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
